

# Emvistegrast (GS-1427): A Technical Guide for Ulcerative Colitis Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Emvistegrast** (also known as GS-1427) is an investigational, orally administered, selective small-molecule antagonist of the  $\alpha4\beta7$  integrin.[1][2][3][4] Developed by Gilead Sciences, **Emvistegrast** is currently in Phase 2 clinical trials for the treatment of moderately to severely active ulcerative colitis (UC).[1][2][3][5] This document provides a comprehensive technical overview of **Emvistegrast**, including its mechanism of action, available preclinical data, and the design of its ongoing clinical trials. It is intended to serve as a resource for researchers and professionals in the field of inflammatory bowel disease (IBD) drug development.

# Mechanism of Action: Targeting Gut-Specific Lymphocyte Trafficking

**Emvistegrast** exerts its therapeutic effect by selectively targeting the  $\alpha 4\beta 7$  integrin, a protein expressed on the surface of gut-homing lymphocytes.[1][4] In the inflammatory cascade of ulcerative colitis, the interaction between  $\alpha 4\beta 7$  integrin on T cells and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on intestinal endothelial cells is a critical step for the migration of these immune cells into the gastrointestinal tract.[1][3][4] By blocking this interaction, **Emvistegrast** aims to reduce the infiltration of inflammatory lymphocytes into the gut mucosa, thereby mitigating intestinal inflammation.[1]



This gut-selective mechanism of action is a key feature of **Emvistegrast**, offering the potential for targeted therapy with a reduced risk of systemic immunosuppression compared to less specific immunomodulatory agents.[1] The target,  $\alpha 4\beta 7$  integrin, has been clinically validated by the monoclonal antibody vedolizumab, which also targets this pathway.[2] **Emvistegrast** represents a small-molecule approach to inhibiting this pathway, with the advantage of oral administration.[2][4]

### **Signaling Pathway of Emvistegrast**



Click to download full resolution via product page



Mechanism of action of **Emvistegrast** in blocking lymphocyte migration.

#### **Preclinical Research**

**Emvistegrast** has undergone preclinical evaluation to assess its potency, selectivity, and efficacy in models of colitis.

#### In Vitro Studies

Preclinical studies have demonstrated that **Emvistegrast** exhibits picomolar potency in both cellular and whole-blood assays.[4] A key development objective for **Emvistegrast** was to achieve high selectivity for  $\alpha 4\beta 7$  over the  $\alpha 4\beta 1$  integrin, which is involved in immune cell trafficking to the central nervous system. The target product profile included a 100-fold selectivity over the  $\alpha 4\beta 1$  receptor.[3]

### In Vivo Studies: IL-10 Knockout Mouse Model of Colitis

**Emvistegrast** has been shown to be efficacious in the interleukin-10 (IL-10) knockout mouse model of colitis.[3] This model is characterized by the spontaneous development of chronic colitis due to a dysregulated immune response, sharing some features with human IBD. In this model, **Emvistegrast** effectively blocked  $\alpha 4\beta 7$ -dependent gut homing of lymphocytes and led to a significant reduction in disease activity, as evidenced by improvements in endoscopic and histopathologic scores.[3]

## **Clinical Development**

**Emvistegrast** is currently in a Phase 2 clinical trial to evaluate its efficacy and safety in patients with moderately to severely active ulcerative colitis (NCT06290934).[3][6][7][8]

## Phase 2 "SWIFT" Study Design (NCT06290934)

The "SWIFT" study is a multicenter, randomized, double-blind, placebo-controlled, doseranging study.[8][9]

- Objective: The primary objective is to assess the efficacy of Emvistegrast compared to placebo in achieving clinical response at Week 12.[8][9][10]
- Population: The study is enrolling adults with moderately to severely active ulcerative colitis.
   [9][10][11]



- Intervention: The study is evaluating three different oral doses of Emvistegrast against a placebo.[6][10]
- Enrollment: The target enrollment is 228 participants.[7]
- Study Structure: The trial has a multi-part design. After an initial 12-week treatment period, eligible participants may continue into a blinded treatment extension.[10]

### **Quantitative Data (Anticipated)**

As the Phase 2 clinical trial is ongoing, efficacy and safety data are not yet publicly available. The following tables outline the types of quantitative data that are expected to be collected and analyzed in this study.

Table 1: Baseline Demographics and Disease Characteristics (Illustrative)



| Characteris<br>tic                      | Emvistegra<br>st Dose A<br>(n=) | Emvistegra<br>st Dose B<br>(n=) | Emvistegra<br>st Dose C<br>(n=) | Placebo<br>(n=) | Total<br>(N=228) |
|-----------------------------------------|---------------------------------|---------------------------------|---------------------------------|-----------------|------------------|
| Age (years),<br>mean (SD)               |                                 |                                 |                                 |                 |                  |
| Sex, n (%)                              | -                               |                                 |                                 |                 |                  |
| Male                                    | _                               |                                 |                                 |                 |                  |
| Female                                  | -                               |                                 |                                 |                 |                  |
| Race, n (%)                             | _                               |                                 |                                 |                 |                  |
| White                                   | _                               |                                 |                                 |                 |                  |
| Black or<br>African<br>American         | -                               |                                 |                                 |                 |                  |
| Asian                                   | -                               |                                 |                                 |                 |                  |
| Other                                   | -                               |                                 |                                 |                 |                  |
| Weight (kg),<br>mean (SD)               | _                               |                                 |                                 |                 |                  |
| Duration of<br>UC (years),<br>mean (SD) | _                               |                                 |                                 |                 |                  |
| Disease<br>Extent, n (%)                | -                               |                                 |                                 |                 |                  |
| Proctitis                               | _                               |                                 |                                 |                 |                  |
| Left-sided colitis                      | -                               |                                 |                                 |                 |                  |
| Pancolitis                              | _                               |                                 |                                 |                 |                  |
| Modified<br>Mayo Clinic                 | -                               |                                 |                                 |                 |                  |







| Score, mean<br>(SD)                   |
|---------------------------------------|
| Prior IBD<br>Medication<br>Use, n (%) |
| Corticosteroid<br>s                   |
| Immunomodu<br>lators                  |
| Biologics                             |

Table 2: Efficacy Endpoints at Week 12 (Illustrative)



| Endpoint                                                      | Emvistegrast<br>Dose A (n=) | Emvistegrast<br>Dose B (n=) | Emvistegrast<br>Dose C (n=) | Placebo (n=) |
|---------------------------------------------------------------|-----------------------------|-----------------------------|-----------------------------|--------------|
| Primary Endpoint                                              |                             |                             |                             |              |
| Clinical<br>Response, n (%)                                   | -                           |                             |                             |              |
| p-value vs.<br>Placebo                                        | -                           |                             |                             |              |
| Secondary<br>Endpoints                                        | -                           |                             |                             |              |
| Clinical<br>Remission, n (%)                                  | -                           |                             |                             |              |
| Endoscopic<br>Improvement, n<br>(%)                           | -                           |                             |                             |              |
| Histologic<br>Remission, n (%)                                |                             |                             |                             |              |
| Change from Baseline in Modified Mayo Clinic Score, mean (SD) | -                           |                             |                             |              |
| Change from Baseline in Fecal Calprotectin, mean (SD)         |                             |                             |                             |              |

# **Experimental Protocols**

Detailed, proprietary experimental protocols for the preclinical evaluation of **Emvistegrast** are not publicly available. However, this section outlines general methodologies for the key experiments cited.



### **IL-10 Knockout Mouse Model of Colitis**

The IL-10 knockout mouse is a widely used model for studying IBD. These mice spontaneously develop chronic enterocolitis, particularly when housed in conventional (non-specific pathogenfree) conditions.

- Model: Mice with a targeted disruption of the IL-10 gene.
- Induction of Colitis: Colitis develops spontaneously, typically becoming evident between 4 and 12 weeks of age. The severity can be modulated by the gut microbiota.
- Treatment Protocol (General):
  - IL-10 knockout mice are randomized to receive vehicle control or Emvistegrast at various doses.
  - Emvistegrast is administered orally, typically once daily.
  - Treatment duration can vary but is often for several weeks to assess the impact on chronic inflammation.

#### Readouts:

- Clinical: Body weight, stool consistency, and presence of fecal blood are monitored to calculate a Disease Activity Index (DAI).
- Macroscopic: At the end of the study, the colon is examined for length, weight, and signs
  of inflammation.
- Histologic: Colon tissue is sectioned and stained (e.g., with H&E) to assess for mucosal ulceration, epithelial hyperplasia, and inflammatory cell infiltration. A histologic score is assigned.
- Biochemical: Myeloperoxidase (MPO) activity in the colon tissue can be measured as a marker of neutrophil infiltration. Cytokine levels in tissue homogenates can be quantified by ELISA or multiplex assays.



### Cellular Adhesion Assay for α4β7 Integrin Antagonists

Cell-based adhesion assays are crucial for determining the potency of integrin antagonists.

- Principle: To measure the ability of a compound to block the adhesion of α4β7-expressing cells to immobilized MAdCAM-1.
- Protocol (General):
  - Plate Coating: 96-well plates are coated with recombinant MAdCAM-1-Fc chimera and incubated to allow for protein adsorption. Plates are then washed and blocked to prevent non-specific binding.
  - Cell Preparation: A lymphocyte cell line that expresses high levels of α4β7 integrin (e.g., RPMI8866) is labeled with a fluorescent dye (e.g., calcein-AM).
  - Inhibition: The labeled cells are pre-incubated with varying concentrations of Emvistegrast or a vehicle control.
  - Adhesion: The cell-inhibitor mixture is added to the MAdCAM-1-coated wells and incubated to allow for cell adhesion.
  - Washing: Non-adherent cells are removed by gentle washing.
  - Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.
  - Analysis: The data is used to generate a dose-response curve and calculate the IC50 value, representing the concentration of Emvistegrast required to inhibit 50% of cell adhesion.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

**Emvistegrast** research and development workflow.



#### Conclusion

**Emvistegrast** (GS-1427) is a promising oral, selective  $\alpha 4\beta 7$  integrin antagonist for the treatment of ulcerative colitis. Its gut-selective mechanism of action and positive preclinical data have supported its advancement into Phase 2 clinical trials. The results of the ongoing SWIFT study are eagerly awaited by the IBD community and will be crucial in determining the future role of this novel oral therapy in the management of ulcerative colitis. This technical guide provides a summary of the currently available information on **Emvistegrast** and will be updated as new data becomes available.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. GS 1427 AdisInsight [adisinsight.springer.com]
- 2. drughunter.com [drughunter.com]
- 3. Gilead details discovery of oral integrin inhibitor GS-1427 | BioWorld [bioworld.com]
- 4. Discovery of GS-1427: A potent and selective, oral α4β7 inhibitor for the treatment of inflammatory bowel disease - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. GS-1427 by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. A Multicenter Randomized Double-blind 2-Part Phase 2 Study to Evaluate the Efficacy and Safety of GS-1427 in Adult Participants With Moderately to Severely Active Ulcerative Colitis (UC) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 7. biotechhunter.com [biotechhunter.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Study Details Gilead Clinical Trials [gileadclinicaltrials.com]
- 10. Vanderbilt Clinical Trials [vanderbilt.trialstoday.org]



- 11. UCSF Inflammatory Bowel Disease Trial → GS-1427 in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- To cite this document: BenchChem. [Emvistegrast (GS-1427): A Technical Guide for Ulcerative Colitis Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607129#emvistegrast-for-ulcerative-colitis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com